molecular formula C7H5Cl2NO B151250 2,6-Dichlorobenzamide CAS No. 2008-58-4

2,6-Dichlorobenzamide

Cat. No. B151250
CAS RN: 2008-58-4
M. Wt: 190.02 g/mol
InChI Key: JHSPCUHPSIUQRB-UHFFFAOYSA-N
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Description

2,6-Dichlorobenzamide (DCB) is a compound that has been identified as a degradation by-product of certain fungicides such as fluopicolide and fluopyram. It is a substance of interest due to its presence as a common groundwater pollutant and its potential impact on environmental and human health .

Synthesis Analysis

The synthesis of DCB is not directly discussed in the provided papers. However, its presence as a degradation by-product suggests that it is formed through the breakdown of more complex molecules, such as the aforementioned fungicides, in environmental conditions or through metabolic processes in organisms .

Molecular Structure Analysis

A computational study has been conducted to understand the conformational stability, vibrational spectra, and thermochemical properties of DCB. Using density functional theory and high-level model chemistries, the standard enthalpies of formation for DCB and related compounds were derived, providing insights into the molecular stability and reactivity of DCB .

Chemical Reactions Analysis

DCB undergoes metabolic reactions in rats and mice, leading to the excretion of the parent compound as well as various metabolites. These metabolites include monohydroxy-DCBs and compounds with sulfur-containing groups, which are formed through processes such as biliary excretion, enterohepatic circulation, and intestinal micro-floral metabolism. The mercapturic acid derivative of DCB is also identified as a precursor in its metabolic pathway .

Physical and Chemical Properties Analysis

The intrinsic capacity to mineralize DCB and its metabolite 2,6-dichlorobenzoic acid (2,6-DCBA) was evaluated in sand filters of drinking water treatment plants. The study found that while BAM mineralization was rare, 2,6-DCBA mineralization was common and correlated with high organic carbon content. This indicates that the physical and chemical properties of DCB allow it to be degraded and mineralized under certain environmental conditions, particularly by microbial communities in soil and sand filters .

Scientific Research Applications

Environmental Impact and Distribution

2,6-Dichlorobenzamide (BAM) is a significant environmental concern due to its persistence and mobility, leading to widespread groundwater contamination. It is primarily known as the degradation product of the herbicide dichlobenil, used for weed control in non-agricultural areas and for controlling floating aquatic weeds. BAM's water solubility contributes to its downward transport in aquifers, frequently resulting in concentrations exceeding the European Commission's maximum allowed pesticide concentration in groundwater. This has sparked intensive research and monitoring efforts focusing on its environmental presence and distribution (Björklund et al., 2011).

Molecular and Spectroscopic Analysis

Research has delved into BAM's molecular structure, spectroscopy, and thermodynamic properties. Studies have utilized FT-IR and FT-Raman spectroscopy to analyze BAM's molecular characteristics, providing insights into its stability and interaction with the environment. These studies are critical for understanding the chemical behavior of BAM in various environmental contexts (Tao et al., 2016).

Detection and Measurement Techniques

Developing sensitive and specific methods for detecting BAM in environmental samples is crucial. For instance, a quantitative enzyme-linked immunosorbent assay (ELISA) has been established for BAM detection in water, contributing significantly to environmental monitoring efforts (Bruun et al., 2000).

Biodegradation and Environmental Assessments

Understanding BAM's biodegradation pathways is essential for environmental assessments and remediation strategies. Studies have explored isotope fractionation during BAM biodegradation, offering potential methods for assessing its environmental fate. Identifying bacterial strains capable of mineralizing BAM provides valuable information for developing bioremediation strategies (Reinnicke et al., 2012).

Groundwater Remediation

Research has identified specific bacterial strains, such as Aminobacter sp. MSH1, that can use BAM as a sole carbon, nitrogen, and energy source. This discovery is pivotal for groundwater remediation, especially for drinking water treatment plants relying on groundwater intake. Understanding the genetic and enzymatic mechanisms behind BAM biodegradation by these bacteria can inform strategies to mitigate BAM contamination in groundwater sources (Raes et al., 2019).

Future Directions

2,6-Dichlorobenzamide is a common groundwater pollutant and there is ongoing research into the possibility of removing it by introducing the efficient BAM degrader Aminobacter sp. MSH1 into biologically active sand filters .

properties

IUPAC Name

2,6-dichlorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHSPCUHPSIUQRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7022170
Record name 2,6-Dichlorobenzamide
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Molecular Weight

190.02 g/mol
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Physical Description

Off-white powder; [MSDSonline]
Record name 2,6-Dichlorobenzamide
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Solubility

In water, 2.73X10+3 mg/L at 23 °C
Record name 2,6-Dichlorobenzamide
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Vapor Pressure

0.0000326 [mmHg]
Record name 2,6-Dichlorobenzamide
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Product Name

2,6-Dichlorobenzamide

Color/Form

Crystals

CAS RN

2008-58-4
Record name 2,6-Dichlorobenzamide
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Record name 2,6-DICHLOROBENZAMIDE
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Melting Point

198 °C
Record name 2,6-Dichlorobenzamide
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2728
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,660
Citations
E Björklund, GG Anskjær, M Hansen… - Science of the total …, 2011 - Elsevier
Dichlobenil is an herbicide which has been applied in many countries for weed control in non-agricultural areas such as railroads, car parks and private gardens. In the aquatic …
Number of citations: 42 www.sciencedirect.com
SR Sørensen, MS Holtze, A Simonsen… - Applied and …, 2007 - Am Soc Microbiol
2,6-Dichlorobenzamide (BAM), a persistent metabolite from the herbicide 2,6-dichlorobenzonitrile (dichlobenil), is the pesticide residue most frequently detected in Danish groundwater. …
Number of citations: 106 journals.asm.org
E Björklund, B Styrishave, GG Anskjær… - Science of the total …, 2011 - Elsevier
Dichlobenil is a herbicide widely used for weed control, mainly in non-agricultural areas and in the aquatic environment. When released into the environment, dichlobenil can undergo …
Number of citations: 36 www.sciencedirect.com
L Ellegaard-Jensen, B Horemans, B Raes… - Applied microbiology …, 2017 - Springer
The pesticide metabolite 2,6-dichlorobenzamide (BAM) is very persistent in both soil and groundwater and has become one of the most frequently detected groundwater micropollutants…
Number of citations: 24 link.springer.com
EB Brittebo, C Eriksson, V Feil, J Bakke… - Fundamental and applied …, 1991 - Elsevier
The toxic effects of the herbicide chlorthiamid (2,6-dichlorothiobenzamide) and its major environmental metabolite 2,6-dichlorobenzamide (DCBA) were examined in the nasal …
Number of citations: 62 www.sciencedirect.com
L Clausen, F Larsen… - Environmental science & …, 2004 - ACS Publications
The worldwide used herbicide dichlobenil (2,6-dichlorobenzonitrile) has resulted in widespread presence of its metabolite 2,6-dichlorobenzamide (BAM) in pore- and groundwater. To …
Number of citations: 76 pubs.acs.org
GG Jensen, E Björklund, A Simonsen… - … of Chromatography A, 2009 - Elsevier
An analytical method was developed for the determination of 2,6-dichlorobenzamide (BAM) and five degradation products thereof including 2-chlorobenzamide (OBAM), 2,6-…
Number of citations: 29 www.sciencedirect.com
B Horemans, B Raes, J Vandermaesen… - … science & technology, 2017 - ACS Publications
Aminobacter sp. MSH1 immobilized in an alginate matrix in porous stones was tested in a pilot system as an alternative inoculation strategy to the use of free suspended cells for …
Number of citations: 37 pubs.acs.org
JE Bakke, GL Larsen, VJ Feil, EB Brittebo, I Brandt - Xenobiotica, 1988 - Taylor & Francis
1. Oral doses of 2,6-dichlorobenzamide (DCB) were excreted by rats as DCB, two monohydroxy-DCBs, 2-chloro-5-hydroxy-6-(methylthio)benzamide and 2-chloro-5-hydroxy-6-[S-(N-…
Number of citations: 20 www.tandfonline.com
CN Albers, L Feld, L Ellegaard-Jensen, J Aamand - Water research, 2015 - Elsevier
Groundwater is an important drinking water resource. Yet, this resource is threatened by pollution from chemicals, such as pesticides and their degradation products. To investigate the …
Number of citations: 75 www.sciencedirect.com

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